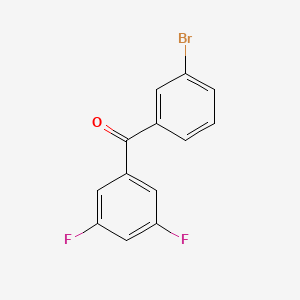

3-Bromo-3',5'-difluorobenzophenone

Description

BenchChem offers high-quality 3-Bromo-3',5'-difluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3',5'-difluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHZLTXAVLDNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373633 | |

| Record name | 3-Bromo-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-37-4 | |

| Record name | (3-Bromophenyl)(3,5-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone (CAS 844879-37-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from structurally analogous compounds to present a robust guide covering its synthesis, characterization, potential applications, and safety considerations.

Molecular Overview and Physicochemical Properties

3-Bromo-3',5'-difluorobenzophenone, with the CAS number 844879-37-4, is a polysubstituted aromatic ketone. Its structure features a benzoyl group substituted with a bromine atom at the 3-position, and the phenyl ring of the benzoyl group is substituted with two fluorine atoms at the 3' and 5' positions. This unique combination of electron-withdrawing and bulky substituents imparts specific electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 3-Bromo-3',5'-difluorobenzophenone

| Property | Value | Source/Method |

| CAS Number | 844879-37-4 | Verified |

| Molecular Formula | C₁₃H₇BrF₂O | Calculated |

| Molecular Weight | 297.10 g/mol | Calculated |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred from analogous compounds |

| Melting Point | Estimated in the range of 70-90 °C | Estimated based on similar structures |

| Boiling Point | > 300 °C (decomposes) | Estimated |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water | General chemical principles |

Synthesis of 3-Bromo-3',5'-difluorobenzophenone: A Plausible Approach via Friedel-Crafts Acylation

The two key starting materials for this synthesis are 1-bromo-3,5-difluorobenzene and 3-bromobenzoyl chloride. The former can be synthesized from 3,5-difluoroaniline via a Sandmeyer reaction, a well-documented process.[5]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Bromo-3',5'-difluorobenzophenone.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Bromo-3,5-difluorobenzene

-

3-Bromobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In a separate flask, dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) and 3-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Reaction: Add the solution of the aryl bromide and acyl chloride dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1M HCl. This will hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 3-Bromo-3',5'-difluorobenzophenone.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for 3-Bromo-3',5'-difluorobenzophenone, the following are predictions based on the analysis of its precursors and structurally related compounds, such as 3-bromobenzophenone.[6][7][8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the seven aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-2', H-6' | ~7.3-7.4 | d | J(H-F) ≈ 6-8 Hz | Ortho to the carbonyl and meta to two fluorine atoms. |

| H-4' | ~7.0-7.1 | t | J(H-F) ≈ 8-10 Hz | Para to the carbonyl and ortho to two fluorine atoms. |

| H-2 | ~7.9 | t | J ≈ 1.5-2.0 Hz | Ortho to the carbonyl and ortho to the bromine atom. |

| H-4 | ~7.8 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Para to the carbonyl and meta to the bromine atom. |

| H-5 | ~7.4 | t | J ≈ 8.0 Hz | Meta to both the carbonyl and the bromine atom. |

| H-6 | ~7.7 | ddd | J ≈ 8.0, 2.0, 1.0 Hz | Ortho to the carbonyl and meta to the bromine atom. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum should display 13 distinct signals for the 13 carbon atoms, assuming no accidental overlap.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon (Position) | Predicted δ (ppm) | Rationale |

| C=O | ~194-196 | Typical chemical shift for a diaryl ketone carbonyl carbon.[10] |

| C-1' | ~138-140 | Quaternary carbon attached to the carbonyl, deshielded. |

| C-3', C-5' | ~162-164 (d, J(C-F) ≈ 250 Hz) | Carbons directly bonded to fluorine, showing a large one-bond C-F coupling. |

| C-2', C-6' | ~115-117 (t, J(C-F) ≈ 20-25 Hz) | Carbons ortho to the carbonyl and meta to two fluorines. |

| C-4' | ~110-112 (t, J(C-F) ≈ 25-30 Hz) | Carbon para to the carbonyl and ortho to two fluorines. |

| C-1 | ~139-141 | Quaternary carbon attached to the carbonyl, deshielded. |

| C-3 | ~122-124 | Quaternary carbon attached to bromine. |

| C-2 | ~132-134 | Aromatic CH carbon ortho to the carbonyl and meta to the bromine. |

| C-4 | ~135-137 | Aromatic CH carbon para to the carbonyl. |

| C-5 | ~128-130 | Aromatic CH carbon meta to both the carbonyl and bromine. |

| C-6 | ~130-132 | Aromatic CH carbon ortho to the carbonyl and meta to bromine. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

~1660-1680 cm⁻¹ (strong): C=O stretching of the diaryl ketone.

-

~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (medium to strong): C=C stretching vibrations of the aromatic rings.

-

~1100-1300 cm⁻¹ (strong): C-F stretching vibrations.

-

~3000-3100 cm⁻¹ (weak): Aromatic C-H stretching.

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) should exhibit a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).

-

M⁺: m/z 296

-

[M+2]⁺: m/z 298

-

Fragment ions: Loss of Br (m/z 217), loss of CO (m/z 268/270), and fragments corresponding to the substituted phenyl rings.

Potential Applications in Medicinal Chemistry and Drug Development

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11][12][13] The introduction of fluorine and bromine atoms in 3-Bromo-3',5'-difluorobenzophenone can significantly modulate its pharmacological profile.

-

Fluorine atoms are known to enhance metabolic stability, improve binding affinity to target proteins through hydrogen bonding and electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.[14]

-

The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[15]

This compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.

Safety and Handling

As a research chemical with limited toxicological data, 3-Bromo-3',5'-difluorobenzophenone should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.

The hazards associated with this compound can be inferred from its precursors and the general class of halogenated aromatic ketones:

-

Irritant: Likely to cause skin and eye irritation.[6]

-

Harmful if swallowed: May be toxic if ingested.

-

Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment.

The reagents used in its synthesis, particularly aluminum chloride and 3-bromobenzoyl chloride, are corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.[16][17]

Conclusion

3-Bromo-3',5'-difluorobenzophenone is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of complex organic molecules for various applications, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, a plausible and detailed synthetic route, predicted spectral data for its characterization, and important safety considerations. It is intended to empower researchers and drug development professionals to confidently incorporate this versatile compound into their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Available at: [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

PubChem. (n.d.). 3-Bromobenzophenone. National Center for Biotechnology Information. Available at: [Link]

-

Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]

-

ResearchGate. (2021). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 3-bromobenzophenone. Available at: [Link]

- U.S. Patent. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol.

-

UCLA Chemistry & Biochemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 4,4'-Difluorobenzophenone (CAS 345-92-6). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2,4-difluoroacetophenone.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate (already corrected with respect.... Available at: [Link]

-

ResearchGate. (n.d.). Scheme 9: (A) Known biologically active benzophenone derivatives; (B.... Available at: [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-benzophenone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.

-

National Center for Biotechnology Information. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. figshare.mq.edu.au [figshare.mq.edu.au]

- 15. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

3-Bromo-3',5'-difluorobenzophenone chemical properties and structure

<An In-Depth Technical Guide to 3-Bromo-3',5'-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional substitution pattern, featuring a bromine atom and two fluorine atoms, provides a versatile platform for the construction of complex molecular architectures. The benzophenone core is a well-established pharmacophore found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antiviral properties.[1] The strategic placement of the bromo and difluoro substituents on the phenyl rings significantly influences the molecule's reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry and materials science.

The bromine atom acts as a convenient handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] Concurrently, the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds.[2] This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, detailing its chemical properties, structure, synthesis, and reactivity, with insights into its potential applications in modern research and development.

Physicochemical Properties

The physicochemical properties of 3-Bromo-3',5'-difluorobenzophenone are summarized in the table below. These properties are crucial for its handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 844879-37-4 | [4] |

| Molecular Formula | C₁₃H₇BrF₂O | [4] |

| Molecular Weight | 297.09 g/mol | [4] |

| Appearance | Solid (form may vary) | - |

| Melting Point | Not explicitly available in search results | - |

| Boiling Point | Not explicitly available in search results | - |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane) | Implied from synthesis protocols |

Molecular Structure and Spectroscopic Analysis

The structure of 3-Bromo-3',5'-difluorobenzophenone consists of a central carbonyl group connecting a 3-bromophenyl ring and a 3,5-difluorophenyl ring. The precise arrangement of these functional groups is key to its reactivity and utility.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would exhibit complex multiplets in the aromatic region, corresponding to the protons on both phenyl rings. The integration of these signals would correspond to the 7 aromatic protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms. The carbonyl carbon would appear significantly downfield (typically >190 ppm).[5] The carbon attached to the bromine would be shifted upfield due to the heavy atom effect, while the carbons bonded to fluorine would show characteristic splitting due to C-F coupling.[5]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of 3-Bromo-3',5'-difluorobenzophenone would be expected to show a single signal for the two equivalent fluorine atoms, likely with coupling to the aromatic protons.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

The synthesis of 3-Bromo-3',5'-difluorobenzophenone can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts acylation .[1][6][7]

Synthetic Workflow: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of 1-bromo-3,5-difluorobenzene with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

Molecular weight and formula of 3-Bromo-3',5'-difluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated benzophenones serve as pivotal structural motifs and versatile synthetic intermediates. The strategic incorporation of bromine and fluorine atoms onto the benzophenone scaffold can profoundly influence a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, a compound of significant interest for its potential applications in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and advanced polymers.

This document delves into the core physicochemical properties, a detailed synthesis protocol grounded in established organic chemistry principles, and a thorough analysis of its spectroscopic signature. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.

Core Molecular Data and Properties

3-Bromo-3',5'-difluorobenzophenone is a diaryl ketone characterized by the presence of a bromine atom on one phenyl ring and two fluorine atoms on the other. These substitutions create a unique electronic and steric environment, making it a valuable building block for further chemical elaboration.

Physicochemical Properties

The fundamental properties of 3-Bromo-3',5'-difluorobenzophenone are summarized in the table below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇BrF₂O | [1] |

| Molecular Weight | 297.09 g/mol | [1] |

| CAS Number | 844879-37-4 | |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F | [1] |

| Appearance | Expected to be a white to off-white solid at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) and insoluble in water. |

Synthesis and Mechanistic Insights

The most logical and established method for the synthesis of diaryl ketones like 3-Bromo-3',5'-difluorobenzophenone is the Friedel-Crafts acylation .[2][3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

For the synthesis of 3-Bromo-3',5'-difluorobenzophenone, the reaction proceeds by the acylation of 1,3-difluorobenzene with 3-bromobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Synthesis of 3-Bromo-3',5'-difluorobenzophenone via Friedel-Crafts Acylation.

Mechanistic Rationale

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-bromobenzoyl chloride, creating a highly reactive acylium ion. This electrophile is stabilized by resonance.[4]

-

Electrophilic Attack: The electron-rich π-system of 1,3-difluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The two fluorine atoms on this ring are strongly deactivating due to their inductive effect (-I), making the reaction conditions more demanding than for unsubstituted benzene.[1] However, they direct the incoming electrophile to the positions ortho and para to themselves. Acylation occurs at the C4 position (para to both fluorine atoms) to minimize steric hindrance.

-

Rearomatization: A proton is eliminated from the intermediate sigma complex, restoring the aromaticity of the difluorinated ring and regenerating the Lewis acid catalyst (in its complexed form). The final product is formed after an aqueous workup to hydrolyze the aluminum chloride complex.[4]

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Friedel-Crafts acylation.[1][4]

Materials:

-

3-Bromobenzoyl chloride

-

1,3-Difluorobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). Maintain the system under an inert atmosphere (e.g., Nitrogen or Argon).

-

Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) followed by the careful addition of anhydrous aluminum chloride (1.2 equivalents). Stir to form a suspension.

-

Substrate Addition: Add 1,3-difluorobenzene (1.5 - 2.0 equivalents) to the suspension. Using an excess of the difluorobenzene substrate can improve yields and minimize side reactions. Cool the mixture to 0 °C in an ice bath.

-

Acylating Agent Addition: Dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very cautiously pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the catalyst complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized 3-Bromo-3',5'-difluorobenzophenone is crucial. The following section outlines the expected spectroscopic data based on the analysis of its structural components and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals only in the aromatic region (approx. 7.0 - 8.0 ppm).

-

Brominated Ring: The protons will appear as a complex multiplet pattern, influenced by the bromine substituent.

-

Difluorinated Ring: The protons on this ring will exhibit splitting due to both proton-proton and proton-fluorine coupling, resulting in complex multiplets, likely triplets or doublets of doublets.

¹³C NMR: The carbon NMR will provide a detailed map of the carbon skeleton.

-

Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of 190-196 ppm.[5]

-

Aromatic Carbons: Signals will appear between approximately 110 and 140 ppm.

Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1670 cm⁻¹, characteristic of a diaryl ketone.

-

C-F Stretch: Strong absorption bands between 1100-1300 cm⁻¹ will indicate the presence of the carbon-fluorine bonds.

-

C-Br Stretch: A weaker absorption may be observed in the fingerprint region, typically between 500-650 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be visible in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This provides definitive evidence for the presence of one bromine atom.

-

Fragmentation: Common fragmentation pathways for benzophenones include the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of acylium ions (e.g., [C₇H₄BrO]⁺ and [C₆H₃F₂]⁺).

Applications in Drug Discovery and Development

Halogenated aromatic compounds are fundamental building blocks in pharmaceutical R&D. The unique properties imparted by fluorine and bromine make 3-Bromo-3',5'-difluorobenzophenone a molecule of high interest.

-

Scaffold for API Synthesis: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig aminations.[7] This allows for the construction of novel drug candidates.

-

Modulation of Pharmacokinetic Properties: The two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Fluorine substitution can also increase binding affinity to target proteins and improve a compound's lipophilicity and bioavailability.[2]

-

Precursor for Advanced Materials: Benzophenone derivatives are used in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK).[8] The specific substitution pattern of this molecule could be exploited to create novel polymers with tailored thermal and mechanical properties.

Caption: Potential applications of 3-Bromo-3',5'-difluorobenzophenone in R&D.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 3-Bromo-3',5'-difluorobenzophenone and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][9]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[9][10]

Hazard Identification: Based on structurally similar compounds, 3-Bromo-3',5'-difluorobenzophenone may be harmful if swallowed or inhaled and may cause skin and eye irritation.[9] A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

3-Bromo-3',5'-difluorobenzophenone is a valuable and versatile chemical intermediate with significant potential for application in drug discovery, medicinal chemistry, and materials science. Its unique combination of a reactive bromine handle and metabolism-blocking fluorine atoms makes it an attractive building block for the synthesis of complex, high-value molecules. This guide has provided a detailed overview of its core properties, a robust synthesis protocol based on the Friedel-Crafts acylation, and a predictive analysis of its spectroscopic characteristics. By understanding these fundamental aspects, researchers and scientists can confidently and effectively incorporate this compound into their synthetic and developmental workflows.

References

- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acyl

- A Comparative Guide to the 13C-NMR Spectrum Assignment of 3-Bromobenzophenone. Benchchem.

- SAFETY D

- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-3',5'-DIFLUOROBENZOPHENONE. ChemicalBook.

- An In-depth Technical Guide to 1-Bromo-3,5-difluorobenzene-d3: Properties, Synthesis, and Applic

- Synthesis of 1-Bromo-3,5-difluorobenzene-d3: A Technical Guide. Benchchem.

- Process for the preparation of 2,4-difluoroacetophenone.

- 1 H-NMR spectrum of 3-bromobenzophenone.

- 1-Bromo-3,5-difluorobenzene(461-96-1) 13C NMR spectrum. ChemicalBook.

- Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Benchchem.

- A Process For Preparation Of 3,5 Difluorobenzyl Deriv

- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.

- The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers.

- Friedel–Crafts Alkylation and Acyl

- ¹³C-NMR data of a benzophenone-derivate (already corrected with respect...

- Process for preparing 1-bromo-3,5-difluorobenzene.

- 4,4'-Difluorobenzophenone. PubChem.

- 1-Bromo-3,5-difluorobenzene. PubChem.

- Process for preparing 1-bromo-3,5-difluorobenzene.

- 1-Bromo-3,5-difluorobenzene. NIST WebBook.

- Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride. Benchchem.

- Friedel-Crafts Reactions. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

- 9. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]

- 10. 3,3'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 3-Bromo-3',5'-difluorobenzophenone

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is the bedrock of innovation. 3-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone with significant potential as a synthetic intermediate. Its utility in drug development and materials science is predicated on a verifiable and well-characterized molecular structure. This guide provides an in-depth, predictive analysis of the spectral data for this compound, offering researchers a comprehensive roadmap for its identification and characterization using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As this is a specialized compound, this document is built upon established principles of spectroscopy and data from structurally similar molecules to forecast the expected spectral outcomes, thereby providing a self-validating framework for researchers who synthesize or work with this molecule.

Predicted Mass Spectrum (MS) Analysis

1.1 The Rationale for Gas Chromatography-Mass Spectrometry (GC-MS)

For a molecule of this nature—a moderately sized, thermally stable aromatic ketone—Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice. The GC provides excellent separation from potential impurities or starting materials, while EI at a standard 70 eV provides reproducible, information-rich fragmentation patterns that act as a molecular fingerprint.

1.2 Predicted Fragmentation Pathway

The molecular weight of 3-Bromo-3',5'-difluorobenzophenone (C₁₃H₇BrF₂O) is 312.10 g/mol . The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

The primary fragmentation is expected to occur via α-cleavage at the bonds flanking the carbonyl group, a hallmark of benzophenone fragmentation.[1][2] This leads to the formation of two primary acylium ions.

-

Pathway A: Loss of the 3-bromophenyl radical to form the 3,5-difluorobenzoyl cation.

-

Pathway B: Loss of the 3,5-difluorophenyl radical to form the 3-bromobenzoyl cation.

Subsequent fragmentation would involve the loss of carbon monoxide (CO) from these acylium ions to form the respective aryl cations.

Caption: Predicted EI-MS fragmentation of 3-Bromo-3',5'-difluorobenzophenone.

1.3 Summary of Predicted Mass Data

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Significance |

| 312 / 314 | [C₁₃H₇BrF₂O]⁺˙ | Molecular Ion (M⁺˙) peak with 1:1 isotopic pattern for Bromine. |

| 183 / 185 | [BrC₆H₄CO]⁺ | 3-Bromobenzoyl cation; a primary fragment. |

| 155 / 157 | [BrC₆H₄]⁺ | 3-Bromophenyl cation; from loss of CO from m/z 183/185. |

| 141 | [F₂C₆H₃CO]⁺ | 3,5-Difluorobenzoyl cation; a primary fragment. |

| 113 | [F₂C₆H₃]⁺ | 3,5-Difluorophenyl cation; from loss of CO from m/z 141. |

Predicted Infrared (IR) Spectrum Analysis

2.1 The Rationale for Attenuated Total Reflectance (ATR) FT-IR

For a solid sample, Attenuated Total Reflectance (ATR) is a rapid and reliable FT-IR technique that requires minimal sample preparation.[3] Alternatively, the thin solid film method provides high-quality spectra by dissolving the compound in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.[4]

2.2 Predicted Key Vibrational Frequencies

The IR spectrum will be dominated by absorptions characteristic of an aromatic ketone. The electron-withdrawing effects of the halogen substituents and their position will subtly influence the exact frequencies.

Caption: Key functional groups and their predicted IR absorption regions.

2.3 Summary of Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration Type | Predicted Intensity & Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak. Characteristic of sp² C-H bonds.[5] |

| 1670 - 1650 | Carbonyl (C=O) Stretch | Strong. This is the most prominent peak. Conjugation with two aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[6] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands). These absorptions confirm the presence of the aromatic rings.[7] |

| 1250 - 1100 | Aryl C-F Stretch | Strong. The C-F bond stretch is typically strong and falls in this region.[8] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong. The pattern of these bands is diagnostic of the ring substitution patterns (meta- and 1,3,5-).[5] |

| 700 - 500 | Aryl C-Br Stretch | Medium to Strong. The C-Br stretch appears in the lower frequency "fingerprint" region.[8] |

Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

3.1 The Rationale for Multi-Nuclear NMR

A comprehensive NMR analysis is essential for unambiguous structural confirmation. This requires ¹H, ¹³C, and ¹⁹F NMR experiments. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are appropriate solvents, as they readily dissolve benzophenone derivatives and have well-defined residual solvent peaks.[9]

3.2 Predicted ¹H NMR Spectrum (500 MHz)

The ¹H NMR spectrum will show two distinct sets of aromatic multiplets. The chemical shifts are influenced by the inductive and anisotropic effects of the carbonyl, bromine, and fluorine substituents.

-

3-Bromophenyl Ring (4 Protons): This ring will exhibit a complex pattern. The proton at C2' (ortho to the carbonyl) will be the most deshielded. The proton at C4' will likely appear as a triplet, coupled to H5' and H6'.

-

3',5'-Difluorophenyl Ring (3 Protons): The two protons at C2'' and C6'' are chemically equivalent and will appear as a doublet, coupled to the proton at C4''. The C4'' proton, being between two fluorine atoms, will appear as a triplet.

3.3 Predicted ¹³C NMR Spectrum (125 MHz)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the 13 carbon atoms due to molecular symmetry (the C2''/C6'' and C3''/C5'' pairs are equivalent).

-

Carbonyl Carbon: This will be the most downfield signal, typically >190 ppm.

-

Fluorinated Carbons (C3'', C5''): These carbons will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.

-

Brominated Carbon (C3'): The carbon directly attached to bromine (ipso-carbon) often shows a shift that is less downfield than expected due to the "heavy atom effect".[10]

3.4 Predicted ¹⁹F NMR Spectrum (470 MHz)

The ¹⁹F NMR provides a direct and sensitive probe for the fluorinated ring.

-

Chemical Shift: Aromatic fluorine atoms (Ar-F) typically resonate in the range of -100 to -140 ppm relative to CFCl₃.[11][12] For the 3,5-difluoro substitution pattern, a single resonance is expected.

-

Multiplicity: This signal will be split into a triplet by coupling to the two ortho protons (H2'' and H6'').

3.5 Summary of Predicted NMR Data

Table: Predicted ¹H NMR Data (CDCl₃)

| Proton(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H2', H6', H4', H5' | 7.8 - 7.3 | Complex Multiplet | 4H |

| H2'', H6'' | 7.4 - 7.2 | Doublet of Triplets | 2H |

| H4'' | 7.2 - 7.0 | Triplet of Triplets | 1H |

Table: Predicted ¹³C NMR Data (CDCl₃)

| Carbon(s) | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 193 - 196 | Deshielded carbonyl carbon. |

| C1', C1'' | 135 - 140 | Quaternary carbons attached to the carbonyl. |

| CH (Aromatic) | 125 - 135 | Aromatic methine carbons. |

| C3' | ~122 | C-Br ipso-carbon (heavy atom effect).[10] |

| C3'', C5'' | 161 - 165 (d, ¹JCF ≈ 250 Hz) | C-F carbons, deshielded with large coupling. |

Table: Predicted ¹⁹F NMR Data (CDCl₃)

| Fluorine(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity |

|---|

| F3'', F5'' | -105 to -115 | Triplet (³JHF) |

Experimental Protocols

4.1 Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a standard nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) coupled to a mass spectrometer with an EI source.[13]

-

GC Parameters:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at 1.0 mL/min

-

Oven Program: Start at 150 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold).

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: 50-400 m/z

-

-

Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathway.

4.2 Protocol for FT-IR Analysis (Thin Film Method)

-

Sample Preparation: Dissolve 2-5 mg of the solid sample in 2-3 drops of a volatile solvent (e.g., dichloromethane) in a small vial.

-

Film Casting: Using a pipette, transfer a small drop of the concentrated solution onto the surface of a clean, dry KBr or NaCl salt plate.[4]

-

Evaporation: Allow the solvent to fully evaporate in a fume hood, leaving a thin, even solid film of the compound on the plate.

-

Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the key functional group frequencies, comparing them to the predicted values.

4.3 Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate the ¹H signals, and assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra based on chemical shifts, multiplicities, and coupling constants.

Integrated Spectroscopic Workflow

The confirmation of the structure of 3-Bromo-3',5'-difluorobenzophenone is a process of convergent validation, where each spectroscopic technique provides a piece of the puzzle. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

This guide provides a robust, predictive framework for the comprehensive spectral analysis of 3-Bromo-3',5'-difluorobenzophenone. By understanding the expected outcomes from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, researchers and drug development professionals are equipped to efficiently and accurately confirm the structure and purity of this valuable synthetic intermediate. The causality-driven predictions and detailed protocols herein serve as a self-validating system, ensuring high confidence in the final structural assignment and facilitating the advancement of scientific discovery.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 17, 2026, from [Link]

-

Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). N-(3-Bromophenyl)-1-naphthamide. Retrieved January 17, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved January 17, 2026, from [Link]

-

University of Southern Mississippi, Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved January 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 17, 2026, from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared spectra. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromobenzophenone. Retrieved January 17, 2026, from [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. Retrieved January 17, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved January 17, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). Benzophenone 13C NMR Spectrum. Retrieved January 17, 2026, from [Link]

-

University of Cambridge, Department of Chemistry. (n.d.). Chemical shifts. Retrieved January 17, 2026, from [Link]

-

PubMed. (1987). Positive and negative ion mass spectrometry of benzophenones. Retrieved January 17, 2026, from [Link]

-

DiRocco, D. A., & Rovis, T. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society, 140(8), 2745–2749. [Link]

-

Indian Institute of Technology Bombay. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved January 17, 2026, from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Yu, J. X., & Hall, D. G. (2013). New Frontiers and Developing Applications in 19F NMR. Molecules, 18(6), 6797–6836. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). N-(3-bromophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromobenzophenone. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

El-Awa, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. [Link]

-

ResearchGate. (n.d.). Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products. Retrieved January 17, 2026, from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link]

-

TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. scribd.com [scribd.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-3',5'-difluorobenzophenone in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Bromo-3',5'-difluorobenzophenone. Recognizing the current absence of publicly available experimental solubility data for this specific compound, this document delivers a detailed theoretical analysis of its expected solubility based on its molecular structure. Furthermore, it presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents, empowering researchers to generate the precise data required for their work.

Introduction: The Significance of 3-Bromo-3',5'-difluorobenzophenone and Its Solubility

3-Bromo-3',5'-difluorobenzophenone is a halogenated diarylketone. Molecules of this class are pivotal building blocks in organic synthesis, often serving as precursors for complex APIs and functional materials. The benzophenone core is a versatile scaffold, and the specific halogenation pattern—a bromine atom on one phenyl ring and two fluorine atoms on the other—imparts a unique combination of lipophilicity, polarity, and reactivity.

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

-

Formulation Science: Developing viable dosage forms, as solubility dictates the choice of excipients and the feasibility of different delivery systems.

-

Pharmacology and Toxicology: Ensuring that the compound can be adequately dissolved for in vitro and in vivo assays to produce reliable biological data.

This guide provides the foundational knowledge and practical methodologies to establish a comprehensive solubility profile for 3-Bromo-3',5'-difluorobenzophenone.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent's self-association energy.

Let's dissect the molecular structure of 3-Bromo-3',5'-difluorobenzophenone to predict its behavior.

Caption: Molecular structure of 3-Bromo-3',5'-difluorobenzophenone with key functional regions highlighted.

-

Benzophenone Core: The parent compound, benzophenone, is a white solid that is practically insoluble in water but soluble in many organic solvents like ethanol, diethyl ether, acetone, and benzene.[1][2] This is due to its two phenyl rings, which make it largely lipophilic, and the polar carbonyl group (C=O), which allows for dipole-dipole interactions with polar solvents.

-

Influence of the Bromo Substituent: The bromine atom is large and polarizable, which increases van der Waals forces.[3] It generally increases the lipophilicity (hydrophobicity) of a molecule, which would be expected to decrease its solubility in highly polar solvents like water but enhance it in non-polar solvents like hexane or toluene.

-

Influence of the Difluoro Substituents: Fluorine is the most electronegative element. The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can alter the electron distribution across the phenyl ring and the carbonyl group.[4] While fluorine is a weak hydrogen bond acceptor, its presence can enhance interactions with certain polar aprotic solvents.[3]

Predicted Solubility Profile:

Based on this structural analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the carbonyl group and effectively solvate the aromatic rings.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group.[5] However, the large, non-polar surface area of the molecule may limit very high solubility compared to smaller, more polar compounds.

-

Low to Moderate Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene. While the molecule has significant lipophilic character, the polar carbonyl group will hinder dissolution in purely non-polar environments.

-

Very Low to Insoluble: Expected in water. The large hydrophobic structure, composed of two phenyl rings and a bromine atom, will dominate over the limited polarity of the carbonyl and fluoro groups, leading to poor aqueous solubility.

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to precise quantification, a robust experimental methodology is required. The Saturation Shake-Flask (SSF) method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6]

Principle of the Shake-Flask Method

The core principle involves creating a saturated solution by adding an excess of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[7]

Detailed Experimental Protocol

Materials and Equipment:

-

3-Bromo-3',5'-difluorobenzophenone (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Workflow:

-

Preparation: Add an excess amount of solid 3-Bromo-3',5'-difluorobenzophenone to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg).

-

Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined time. A preliminary experiment should be run to determine the time to reach equilibrium, with samples taken at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[8]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. For finer suspensions, centrifugation (e.g., 15 minutes at 10,000 rpm) is highly recommended to ensure complete separation of the solid and liquid phases.[6]

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A pre-established calibration curve of known concentrations versus analytical response is required.

Caption: Experimental workflow for the Saturation Shake-Flask solubility determination method.

Alternative: High-Throughput Screening (HTS)

For early-stage discovery where multiple solvents or conditions are being evaluated, HTS methods can provide rapid, albeit sometimes less precise, solubility data. Techniques like laser nephelometry, which measures light scattering from precipitated particles in microtiter plates, can quickly rank-order solubility across many samples.[9][10]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of 3-Bromo-3',5'-difluorobenzophenone across different solvents at a specified temperature.

Table 1: Template for Experimental Solubility Data of 3-Bromo-3',5'-difluorobenzophenone at 25 °C

| Solvent | Solvent Class | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mol/L) |

| Methanol | Polar Protic | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined | Data to be determined |

| Dichloromethane | Polar Aprotic | Data to be determined | Data to be determined |

| Toluene | Non-Polar | Data to be determined | Data to be determined |

| n-Hexane | Non-Polar | Data to be determined | Data to be determined |

| Water | Aqueous | Data to be determined | Data to be determined |

Interpreting this data involves correlating the measured solubility with solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity. This analysis will validate or refine the initial theoretical predictions and provide a robust understanding of the compound's behavior.

Conclusion

While specific solubility data for 3-Bromo-3',5'-difluorobenzophenone is not yet published, a strong predictive framework can be established through a detailed analysis of its molecular structure. This guide provides both the theoretical foundation for this prediction and, more importantly, a validated, authoritative protocol for its experimental determination. By following the outlined Saturation Shake-Flask method, researchers in drug development and chemical synthesis can generate the high-quality, reliable solubility data essential for advancing their projects. This systematic approach ensures that subsequent research and development efforts are built upon a solid physicochemical foundation.

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0100172X]

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [URL: https://www.sciencedirect.com/science/article/abs/pii/S092809870400132X]

- Babu, R. S., & Nangia, A. (2011). Solubility and dissolution enhancement of poorly aqueous soluble drug indomethacin by solid dispersion in poly(ethylene glycol)s. Chemical and Pharmaceutical Bulletin, 59(12), 1546-1550. [URL: https://www.jstage.jst.go.jp/article/cpb/59/12/59_12_1546/_article]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [URL: https://science.sciencemag.org/content/317/5846/1881]

- Pannu, R., & Rathi, B. (2017). Halogen bond: a novel non-covalent interaction for drug discovery and development. RSC advances, 7(60), 37847-37869. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra06129g]

- Longchang Chemical. (2024).Why is benzophenone insoluble in water? Is benzophenone polar or nonpolar? [URL: https://www.longchangchemical.com/news/why-is-benzophenone-insoluble-in-water-is-benzophenone-polar-or-nonpolar-81867189.html]

- Glomme, A., & Bergström, C. A. (2005). The 'gold standard' for solubility determination: the saturation shake-flask method. In Drug Bioavailability (pp. 1-16). Humana Press. [URL: https://link.springer.com/protocol/10.1385/1-59259-866-9:001]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [URL: https://pubs.acs.org/doi/abs/10.1021/ac991159n]

- World Health Organization. (2018).Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. [URL: https://www.who.int/medicines/publications/pharmacopoeia/bcs_equilibriumsolubility_qas.pdf]

- Wikipedia.Benzophenone. [URL: https://en.wikipedia.org/wiki/Benzophenone]

- Chemistry Stack Exchange.Why do halogen substituents make molecules more lipophilic? [URL: https://chemistry.stackexchange.com/questions/63215/why-do-halogen-substituents-make-molecules-more-lipophilic]

- ResearchGate.Can anyone tell me how to perform equilibrium solubility studies step by step practically? [URL: https://www.researchgate.net/post/Can_anyone_tell_me_how_to_perform_equilibrium_solubility_studies_step_by_step_practically]

- National Center for Biotechnology Information.Benzophenone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzophenone]

- Sciencemadness Wiki.Benzophenone. [URL: https://www.sciencemadness.org/wiki/index.php/Benzophenone]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longchangchemical.com [longchangchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

Physical appearance and stability of 3-Bromo-3',5'-difluorobenzophenone

An In-Depth Technical Guide to the Physical Appearance and Stability of 3-Bromo-3',5'-difluorobenzophenone

Introduction

3-Bromo-3',5'-difluorobenzophenone is a halogenated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. As a derivative of benzophenone, its core structure provides a rigid, photoactive scaffold. The strategic placement of bromine and fluorine atoms imparts unique electronic properties and offers specific reactive handles for synthetic elaboration. The bromine atom, in particular, serves as a versatile functional group for cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The two fluorine atoms on the second phenyl ring modulate the molecule's lipophilicity, metabolic stability, and conformational preferences, making it a valuable building block in drug discovery programs.

This guide provides a comprehensive technical overview of 3-Bromo-3',5'-difluorobenzophenone, focusing on its physicochemical properties, stability, safe handling protocols, and analytical characterization. The information is tailored for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in a laboratory setting.

Physicochemical Properties

The physical characteristics of 3-Bromo-3',5'-difluorobenzophenone are foundational to its handling, formulation, and reaction setup. While specific experimental data for this exact molecule is sparse, its properties can be reliably inferred from closely related structural analogs.

| Property | Value / Description | Source |

| IUPAC Name | (3-bromophenyl)(3,5-difluorophenyl)methanone | [2] |

| Synonyms | 3-Bromo-3',5'-difluorobenzophenone | [3] |

| CAS Number | 844879-37-4 | [3] |

| Molecular Formula | C₁₃H₇BrF₂O | [2] |

| Molecular Weight | 297.09 g/mol | [2][4] |

| Appearance | Expected to be a white to light-yellow crystalline solid, based on analogs like 3,3'-Difluorobenzophenone and 3-Bromobenzophenone. | [5][6] |

| Melting Point | Not experimentally reported. Based on analogs such as 3,3'-Difluorobenzophenone (59-61 °C) and 3-Bromobenzophenone (74.5-77.5 °C), it is expected to be a solid at room temperature. | [6][7] |

| Boiling Point | Estimated to be approximately 361.2 ± 37.0 °C (Predicted for isomer 4-Bromo-3',5'-difluorobenzophenone). | [4] |

| Solubility | Expected to be insoluble in water but soluble in common organic solvents such as chloroform, ethanol, and benzene, similar to its parent compound, 1-bromo-3,5-difluorobenzene. | [1] |

Stability and Safe Handling

Proper handling and storage are critical to maintaining the integrity of 3-Bromo-3',5'-difluorobenzophenone and ensuring laboratory safety.

Stability Profile

-

Thermal Stability : Aromatic ketones are generally thermally robust. The predicted high boiling point suggests the molecule does not readily decompose at standard laboratory temperatures.

-

Photochemical Stability : The benzophenone core is a well-known photosensitizer and can undergo photochemical reactions upon exposure to UV light.[8] Therefore, to prevent potential degradation or unintended side reactions, the compound should be protected from light during storage and handling.

-

Chemical Stability : The compound is stable under neutral conditions.[1] However, it should be stored away from strong oxidizing agents and strong bases, which could potentially react with the aromatic rings or the carbonyl group.[9][10] Upon combustion, it may release hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[10]

Recommended Storage and Handling Protocols

Adherence to a strict protocol is essential for user safety and to preserve the compound's purity.

Experimental Protocol for Safe Handling:

-

Engineering Controls : All handling of solid material or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield as described by OSHA regulations.[3][11]

-

Dispensing : When weighing or transferring the solid, avoid generating dust.[3] Use non-sparking tools to prevent ignition from electrostatic discharge.[3][11]

-

Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. If heating is required, use a water bath or heating mantle with stirring to ensure even temperature distribution.

-

Waste Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

-

Hygiene : Do not eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the compound.[12]

Conclusion

3-Bromo-3',5'-difluorobenzophenone is a valuable and versatile chemical building block with well-defined physicochemical properties. While it is a stable compound under standard conditions, its photochemical reactivity necessitates storage with protection from light. Its primary value lies in its multiple reactive sites, particularly the bromine atom, which serves as a key anchor point for advanced synthetic transformations. A thorough understanding of its properties, stability, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development.

References

Click to expand

- Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-3',5'-DIFLUOROBENZOPHENONE - ChemicalBook. (2023-06-10).

- 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. (n.d.).

- 3-Bromo-5-(difluoromethyl)benzoic acid - Apollo Scientific. (2023-06-29).

- 3,3-Difluorobenzophenone 98 345-70-0 - Sigma-Aldrich. (n.d.).

- 3,3-Difluorobenzophenone 98 345-70-0 - Sigma-Aldrich. (n.d.).

- 3,3'-Difluorobenzophenone synthesis - ChemicalBook. (n.d.).

- Technical Support Center: Safe Handling of 3-Bromo-5-difluoromethoxy-4-fluorophenol - Benchchem. (n.d.).

- 844879-03-4(4-BROMO-3',5'-DIFLUOROBENZOPHENONE) Product Description - ChemicalBook. (n.d.).

- 3-Bromobenzophenone | C13H9BrO | CID 70548 - PubChem - NIH. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- 3,4-Difluorobenzophenone - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-07).

- 3-Bromo-3',5'-difluorobenzophenone | 844879-37-4 | Benchchem. (n.d.).

- Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2) - Cheméo. (n.d.).

- 4,4'-Difluorobenzophenone - Wikipedia. (n.d.).

- "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck - CORE Scholar - Wright State University. (n.d.).

- 3-Bromobenzophenone - ChemBK. (2024-04-09).

- A Comparative Guide to the ¹H-NMR Analysis of 3-Bromobenzophenone and Its Isomers - Benchchem. (n.d.).

- A Comparative Guide to the 13C-NMR Spectrum Assignment of 3-Bromobenzophenone - Benchchem. (n.d.).

- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).

- 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1-Bromo-3,5-difluorobenzene 98 461-96-1 - Sigma-Aldrich. (n.d.).

- 1-Bromo-3,5-difluorobenzene | CAS#:461-96-1 | Chemsrc. (2025-08-20).

- 1-Bromo-3,5-difluorobenzene 98 461-96-1 - Sigma-Aldrich. (n.d.).

- Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. (n.d.).

- 1-Bromo-3,5-difluorobenzene | 461-96-1 - Benchchem. (n.d.).

- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - Diva-portal.org. (n.d.).

- 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem. (n.d.).

- 3-Bromofluorobenzene(1073-06-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1-bromo-3,5-difluorobenzene cas 461-96-1 - Haihang Industry. (n.d.).